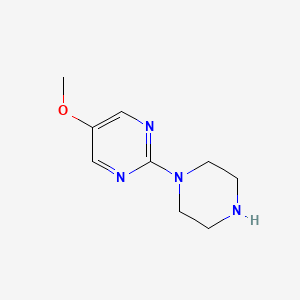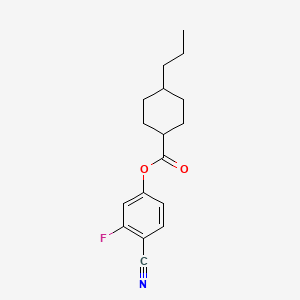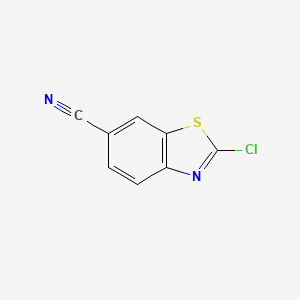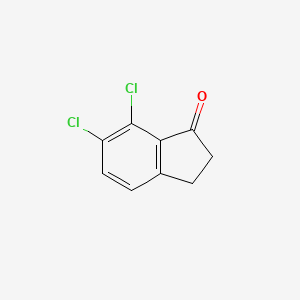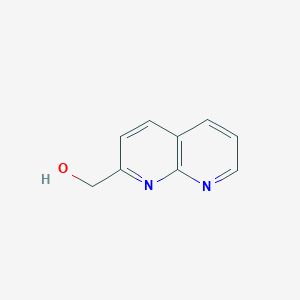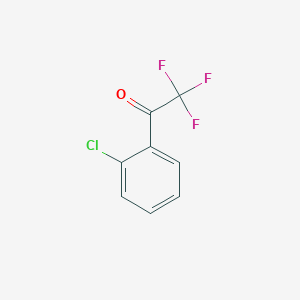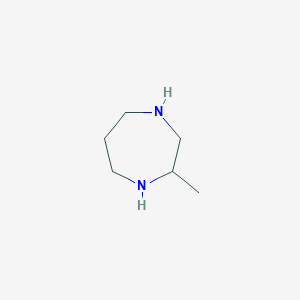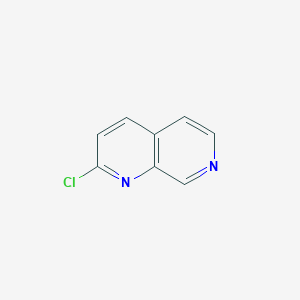
3-溴-7-甲氧基喹啉
概述
描述
3-Bromo-7-methoxyquinoline: is an organic compound with the molecular formula C10H8BrNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a methoxy group at the seventh position on the quinoline ring imparts unique chemical properties to this compound. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
科学研究应用
Chemistry: 3-Bromo-7-methoxyquinoline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In medicinal chemistry, 3-Bromo-7-methoxyquinoline is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in the formulation of specialty chemicals.
安全和危害
The safety information for 3-Bromo-7-methoxyquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
未来方向
Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives and the exploration of their pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxyquinoline typically involves the bromination of 7-methoxyquinoline. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of 3-Bromo-7-methoxyquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions: 3-Bromo-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the quinoline ring.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: 3-Substituted-7-methoxyquinoline derivatives.
Oxidation: Quinoline-7-carboxylic acid derivatives.
Reduction: 7-Methoxyquinoline or other reduced quinoline derivatives.
作用机制
The mechanism of action of 3-Bromo-7-methoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
相似化合物的比较
7-Methoxyquinoline: Lacks the bromine atom at the third position.
3-Bromoquinoline: Lacks the methoxy group at the seventh position.
3,7-Dibromoquinoline: Contains an additional bromine atom at the seventh position.
Uniqueness: 3-Bromo-7-methoxyquinoline is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
3-bromo-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTSUSKVHVRQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596279 | |
| Record name | 3-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959121-99-4 | |
| Record name | 3-Bromo-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


